Welcome to the BenchChem Online Store!
molecular formula C9H11ClN2 B8770596 Methanimidamide, N'-(2-chlorophenyl)-N,N-dimethyl- CAS No. 2103-49-3

Methanimidamide, N'-(2-chlorophenyl)-N,N-dimethyl-

Cat. No. B8770596
M. Wt: 182.65 g/mol
InChI Key: APKRGIKHQYEHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492558B2

Procedure details

98% 2-chloroaniline (195 g; 1.5 mol) and 98% dimethylformamide dimethyl acetal (228.2 g; 1.8 mol) were dissolved in toluene (300 g), and the solution was heated under reflux for 4 h. During this time, the internal temperature fell from 96 to 77° C. Thereafter, 15 g of distillate were removed, and the internal temperature rose again during this time to 84° C. Finally, the reaction solution was concentrated on a rotary evaporator at 90° C. and 5 mbar and the resulting brown oil (270.5 g) was fractionated by means of column distillation. The main fraction distilled over at 120° C. and 1.4 mbar and comprised the product in a purity of >99% (determined using area percentages of the GC spectrum).
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
228.2 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>C1(C)C=CC=CC=1>[CH3:11][N:12]([CH3:14])[CH:13]=[N:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
195 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
228.2 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
300 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
fell from 96 to 77° C
CUSTOM
Type
CUSTOM
Details
Thereafter, 15 g of distillate were removed
CUSTOM
Type
CUSTOM
Details
rose again during this time to 84° C
CONCENTRATION
Type
CONCENTRATION
Details
Finally, the reaction solution was concentrated on a rotary evaporator at 90° C.
DISTILLATION
Type
DISTILLATION
Details
5 mbar and the resulting brown oil (270.5 g) was fractionated by means of column distillation
DISTILLATION
Type
DISTILLATION
Details
The main fraction distilled over at 120° C. and 1.4 mbar

Outcomes

Product
Name
Type
Smiles
CN(C=NC1=C(C=CC=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.